2-(Piperidin-4-ylidene)acetic acid hydrochloride

Description

Molecular Architecture and Stereochemical Features

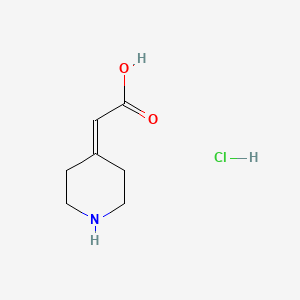

The molecular architecture of 2-(piperidin-4-ylidene)acetic acid hydrochloride is characterized by a six-membered piperidine ring containing one nitrogen atom and five methylene bridges, with an exocyclic double bond connecting the ring at the 4-position to an acetic acid group. The compound features a unique ylidene linkage, represented by the structural motif C=C connecting the piperidine ring to the carboxylic acid functionality, which creates significant geometric constraints within the molecule. The molecular representation follows the Simplified Molecular Input Line Entry System notation as O=C(O)/C=C1CCNCC\1.[H]Cl, indicating the specific connectivity and stereochemical arrangement of atoms. This structural arrangement places the carboxylic acid group in a position where it can participate in various intermolecular interactions while maintaining the inherent basicity of the piperidine nitrogen.

The stereochemical features of this compound are particularly noteworthy due to the presence of the double bond, which restricts rotation around the carbon-carbon bond connecting the piperidine ring to the acetic acid moiety. The ylidene group creates a planar geometry around the double bond, with the possibility of existing in different geometric isomers depending on the relative positions of substituents. The piperidine ring itself adopts specific conformational preferences that are influenced by the electronic effects of the adjacent unsaturated system and the protonation state of the nitrogen atom in the hydrochloride salt form.

The nitrogen atom in the piperidine ring exhibits tetrahedral geometry when protonated, as occurs in the hydrochloride salt, which affects the overall three-dimensional structure of the molecule. The presence of the chloride counterion creates opportunities for hydrogen bonding interactions that can stabilize particular conformational states. The carboxylic acid group maintains its typical planar geometry, with the potential for both intra- and intermolecular hydrogen bonding that can influence the compound's solid-state packing and solution behavior.

The electronic distribution within the molecule is significantly affected by the conjugated system formed between the piperidine ring and the carboxylic acid group through the ylidene linkage. This conjugation can lead to electron delocalization effects that modify the chemical reactivity of both the piperidine nitrogen and the carboxylic acid functionality. The presence of the hydrochloride salt formation also influences the electronic environment, particularly around the nitrogen center, which becomes positively charged upon protonation.

Properties

IUPAC Name |

2-piperidin-4-ylideneacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQZNJQEGSCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574376 | |

| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84839-57-6 | |

| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction with Ethyl Acetate

One common preparation route involves the condensation of piperidine with ethyl acetate in the presence of hydrochloric acid:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix piperidine and ethyl acetate | Room temperature to mild heat | Formation of intermediate |

| 2 | Acid catalysis with HCl | Controlled pH (~1-2), stirring | Protonation and salt formation |

| 3 | Isolation of hydrochloride salt | Recrystallization from ethanol/ether | Pure 2-(Piperidin-4-ylidene)acetic acid hydrochloride |

This method benefits from simplicity and relatively mild conditions, yielding a crystalline product suitable for further applications.

Mannich-Type Reaction

Mannich reactions have been employed to synthesize related piperidine hydrochlorides, which can be adapted for this compound:

| Step | Description | Reagents | Notes |

|---|---|---|---|

| 1 | Reaction of piperidine derivative with paraformaldehyde | Paraformaldehyde, piperidine hydrochloride | Solvent: ethanol or THF |

| 2 | Acid catalysis | Hydrochloric acid | Facilitates protonation |

| 3 | Purification | Recrystallization | Yields >85% |

This approach allows for structural modifications by varying amine or aldehyde components, useful for analog synthesis.

Palladium-Catalyzed Cross-Coupling and Hydrogenation

Advanced synthetic routes include palladium-catalyzed cross-coupling reactions followed by hydrogenation steps to introduce or modify substituents on the piperidine ring, enhancing biological activity:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cross-coupling reaction | Pd catalyst, suitable ligands, base | Formation of substituted piperidine derivatives |

| 2 | Hydrogenation | H2 gas, Pd/C catalyst | Saturation or reduction of intermediates |

| 3 | Salt formation | Addition of HCl | Formation of hydrochloride salt |

This method is more complex but allows for the synthesis of derivatives with tailored biological properties.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, the following analytical techniques are critical:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of piperidinylidene and acetic acid moieties | Characteristic chemical shifts in ¹H and ¹³C NMR spectra |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Carbonyl stretch (~1700 cm⁻¹), ammonium N–H stretch (~2500 cm⁻¹) |

| Melting Point Analysis | Purity and identity verification | Typical melting point range ~172–175°C for related compounds |

| X-ray Crystallography | Detailed molecular structure (if crystalline) | Precise bond lengths and angles confirmation |

These methods ensure that the compound meets the required standards for research or pharmaceutical use.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation with Ethyl Acetate | Piperidine, ethyl acetate, HCl | Simple, high yield, mild conditions | Limited to basic substitution |

| Mannich Reaction | Piperidine, paraformaldehyde, HCl | Versatile, good yields | Requires careful control of conditions |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, H2, bases, HCl | Enables complex derivatives | More complex, costly catalysts |

Research Findings and Practical Notes

- The condensation method is widely used due to its straightforwardness and scalability.

- Mannich reactions provide flexibility for synthesizing analogs but require optimization of solvent and catalyst conditions.

- Palladium-catalyzed methods are valuable for advanced derivatives but are less common for bulk synthesis due to cost.

- Industrial processes emphasize reaction control and purification to ensure batch-to-batch consistency.

- The hydrochloride salt form improves compound stability and solubility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-ylidene)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

Drug Development

The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to cancer treatment and other diseases associated with protein dysregulation .

Cancer Therapy

Recent studies have demonstrated the potential of 2-(Piperidin-4-ylidene)acetic acid hydrochloride in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, derivatives of this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer .

Neurological Disorders

The piperidine moiety is crucial for the synthesis of compounds that modulate neurotransmitter systems, making it relevant for treating neurological disorders such as Alzheimer's disease. Compounds derived from this scaffold have been investigated for their ability to enhance cholinergic activity, thus improving cognitive functions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the piperidine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

2-(Piperidin-4-yl)acetic Acid Derivatives

Compounds such as 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) () share the piperidine-acetic acid backbone but lack the ylidene group. These analogues are synthesized via nucleophilic substitution of 2-(piperidin-4-yl)acetic acid hydrochloride with aryl halides. Key differences include:

- Synthetic Yield : 9a (45%) vs. 9b (65%), influenced by the electronic nature of substituents (electron-withdrawing groups like CN enhance reactivity) .

Piperidin-4-ylidene Derivatives with Varied Substituents

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)acetic Acid: Used as a key intermediate in synthesizing kinase inhibitors (e.g., quinoline derivatives), this compound demonstrates the role of the ylidene group in stabilizing transition states during coupling reactions .

- 2-(1-(2-Methoxyethyl)piperidin-4-ylidene)acetic Acid (): The addition of a methoxyethyl group enhances solubility in polar solvents, addressing limitations of the parent compound in aqueous reaction systems .

Functional Group Modifications: Esters and Amides

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride ()

- Structural Feature : Esterification of the carboxylic acid group reduces polarity, improving membrane permeability.

- Applications : Widely used in prodrug strategies, with a similarity score of 0.97 to the target compound, indicating near-identical piperidine core geometry .

2-(Morpholin-4-yl)acetic Acid Hydrochloride ()

Pharmacologically Active Analogues

Desloratadine ()

- Structure : Contains a piperidin-4-ylidene group fused to a benzocycloheptapyridine system.

- Activity: A non-sedative antihistamine, highlighting the piperidinylidene moiety’s role in receptor binding without CNS penetration .

Thyroid Hormone Receptor Antagonist 1-850 ()

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The ylidene group in 2-(piperidin-4-ylidene)acetic acid hydrochloride enables diverse functionalization, as seen in its use for synthesizing kinase inhibitors () and urea derivatives ().

Biological Superiority: Piperidin-4-ylidene derivatives often outperform non-ylidene analogues in target binding due to enhanced conformational rigidity and electronic effects .

Solubility Challenges : While esters like ethyl 2-(piperidin-4-yl)acetate HCl improve lipophilicity, the parent acid’s hydrochloride salt remains critical for aqueous-phase reactions .

Biological Activity

2-(Piperidin-4-ylidene)acetic acid hydrochloride (CAS No. 84839-57-6) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H12ClNO2. It features a piperidine ring, which is known for its versatility in medicinal chemistry. The compound can be synthesized through multi-step reactions involving piperidine and acetic acid derivatives, followed by hydrochloride salt formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various pathogens, revealing promising results. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent antibacterial effects. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with inhibition zones indicating strong activity .

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 22 |

| Escherichia coli | 0.50 | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to antimicrobial effects and potential therapeutic applications in drug development .

Study on Pyroptosis Inhibition

A notable study investigated the compound's ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation. The results showed that at a concentration of 10 µM, the compound reduced pyroptotic cell death by approximately 24.9% and IL-1β release by about 19.4% . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives such as 4-piperidineacetic acid hydrochloride, this compound demonstrates unique reactivity patterns due to its specific structural features. This uniqueness allows for diverse modifications that can enhance its biological activity across various applications .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(Piperidin-4-ylidene)acetic acid | 0.25 | Antimicrobial |

| 4-Piperidineacetic acid hydrochloride | 0.50 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(piperidin-4-ylidene)acetic acid hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves Mannich reactions or ester hydrolysis followed by hydrochlorination. For example, analogous piperidine derivatives are synthesized via Mannich reactions using formaldehyde and amine components under controlled pH and temperature . Post-synthesis, purity validation employs techniques like HPLC (>95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation at m/z 179.64 [M+H]⁺) . X-ray photoelectron spectroscopy (XPS) can verify surface functionalization of intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Avoid exposure to heat (>40°C) and humidity, as hydrochloride salts are prone to deliquescence. Safety protocols include using PPE (gloves, goggles) and working in fume hoods due to respiratory and ocular irritation risks (H319, H335 classifications) .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm piperidine ring protons (δ 1.5–3.0 ppm) and carboxylic acid resonance (δ ~170 ppm) .

- FT-IR : Peaks at ~2500 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C) .

- XPS : Surface analysis for nitrogen (binding energy ~399 eV) and chloride (~198 eV) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation . Machine learning models trained on existing piperidine reaction datasets (e.g., Hammett constants for substituent effects) can predict yields .

Q. What role does this compound play in PROTAC design, and how does its flexibility affect target degradation efficiency?

- Methodology : As a semi-flexible linker in PROTACs, its piperidine moiety balances rigidity and conformational freedom, enabling simultaneous engagement of E3 ligases and target proteins. Evaluate linker performance via:

- SPR/BLI : Binding kinetics for ternary complex formation.

- Western blotting : Degradation efficiency (DC₅₀ values) in cell lines .

- Comparative studies with rigid (e.g., PEG-based) vs. flexible linkers to assess ubiquitination rates .

Q. How can researchers resolve contradictions in reported biological activities of piperidine-based analogs?

- Methodology :

- Meta-analysis : Systematically compare datasets (e.g., IC₅₀ values) across studies, adjusting for variables like cell type, assay conditions, and enantiomeric purity .

- Docking simulations : Model interactions with targets (e.g., SSAO enzyme) to identify structural determinants of activity .

- SAR studies : Synthesize and test analogs with modified substituents (e.g., methyl vs. chloro groups) to isolate pharmacophore contributions .

Q. What strategies improve scalability of this compound’s synthesis while minimizing waste?

- Methodology :

- Flow chemistry : Continuous processing reduces reaction time and byproducts (e.g., telescoped amidation-hydrochlorination steps) .

- Green solvents : Replace DMF with Cyrene® or 2-MeTHF to enhance sustainability .

- Process analytical technology (PAT) : In-line FT-IR/NIR monitoring for real-time yield optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.